tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
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Description
Tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate is an organic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+
. This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. More research may be needed to fully understand this aspect .Physical and Chemical Properties Analysis
The molecular weight of this compound is 212.29 . It is a solid substance . More specific physical and chemical properties are not available in the sources I found .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate to form the carbamate. The bicyclic ring system is formed through a cyclization reaction using a suitable reagent.", "Starting Materials": [ "1R,5S-diaminocyclohexane", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Protect the amine group of 1R,5S-diaminocyclohexane using tert-butyloxycarbonyl (BOC) chloride and triethylamine in dichloromethane.", "React the BOC-protected amine with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl N-BOC-protected carbamate.", "Remove the BOC protecting group using 1 M HCl in dioxane to obtain tert-butyl N-carbamate.", "Cyclize the tert-butyl N-carbamate using sodium bicarbonate in water to form the bicyclic ring system and obtain tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate." ] } | |
CAS No. |
1932783-96-4 |
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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